molecular formula C21H18F3N3O5S B11572919 N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11572919
M. Wt: 481.4 g/mol
InChI Key: ZSBJGJZVHYJRLK-UHFFFAOYSA-N
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Description

N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the acetylation of 4,5-dimethoxyphenyl and the formation of the furan-2-yl-pyrimidin-2-yl sulfanyl moiety. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetyl group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products:

  • Oxidation of the methoxy groups can yield aldehydes or carboxylic acids.
  • Reduction of the pyrimidine ring can produce amines.
  • Substitution reactions can introduce halogens, nitro groups, or sulfonic acids into the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases.

Industry: The compound’s unique chemical properties make it suitable for applications in material science, such as the development of new polymers or advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Uniqueness: N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C21H18F3N3O5S

Molecular Weight

481.4 g/mol

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H18F3N3O5S/c1-11(28)12-7-16(30-2)17(31-3)8-13(12)25-19(29)10-33-20-26-14(15-5-4-6-32-15)9-18(27-20)21(22,23)24/h4-9H,10H2,1-3H3,(H,25,29)

InChI Key

ZSBJGJZVHYJRLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)OC)OC

Origin of Product

United States

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